![molecular formula C18H29NOS2 B2829740 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 1808598-15-3](/img/structure/B2829740.png)
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as ATDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATDP is a complex molecule that possesses unique properties, making it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of ATDP is not fully understood. However, studies have shown that ATDP exerts its antitumor activity by inducing apoptosis in cancer cells. ATDP also inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
ATDP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ATDP inhibits the proliferation of cancer cells and induces apoptosis in these cells. ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Vorteile Und Einschränkungen Für Laborexperimente
ATDP possesses several advantages and limitations for lab experiments. One of the advantages of ATDP is its unique structure, which makes it an attractive candidate for research in various fields. ATDP also possesses potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. However, the synthesis of ATDP is a complex process that requires several steps, and the overall yield of the process is moderate. In addition, further optimization of the synthesis method is required to improve the efficiency of the process.
Zukünftige Richtungen
There are several future directions for the research of ATDP. One of the future directions is the development of novel anticancer drugs based on the structure of ATDP. Another future direction is the study of the interaction of ATDP with various proteins and enzymes. In addition, the development of more efficient synthesis methods for ATDP is also a future direction for research. Finally, the study of the physiological effects of ATDP in vivo is also an area for future research.
Synthesemethoden
The synthesis of ATDP is a complex process that involves several steps. The first step is the synthesis of 1,2-dithiolane-3-pentanone, which is then reacted with 1,4-dibromobutane to form 5-(1,2-dithiolan-3-yl)pentan-1-one. The next step involves the reaction of 5-(1,2-dithiolan-3-yl)pentan-1-one with sodium hydride and 1,4-diazabicyclo[2.2.2]octane to form 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one. The overall yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
ATDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ATDP has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In biochemistry, ATDP has been used as a probe to study the interaction of proteins with lipid bilayers. ATDP has also been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors. In materials science, ATDP has been used as a building block to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS2/c20-18(4-2-1-3-17-5-6-21-22-17)19-12-15-8-13-7-14(9-15)11-16(19)10-13/h13-17H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLBSNIPJWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

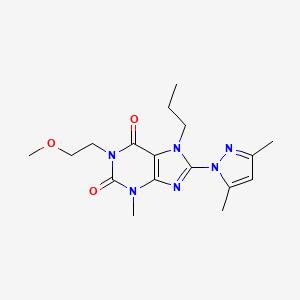

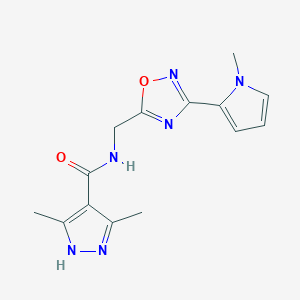

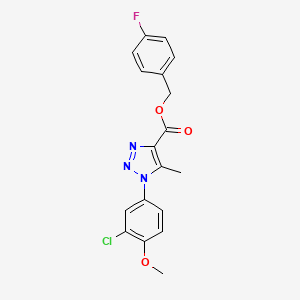

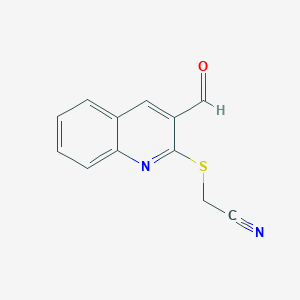

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

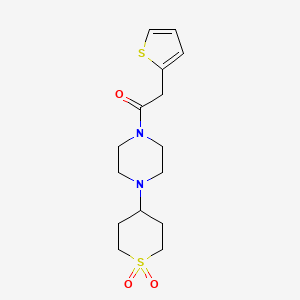
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)